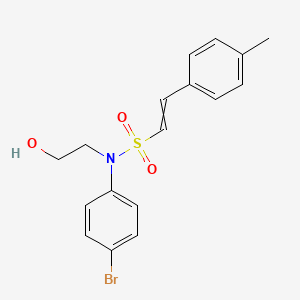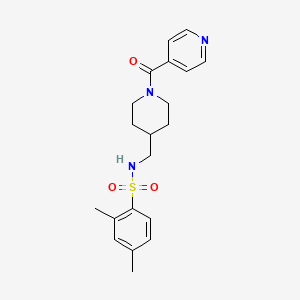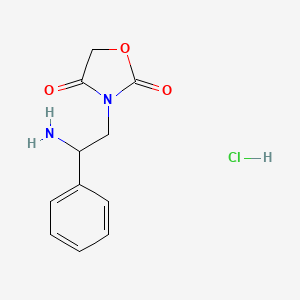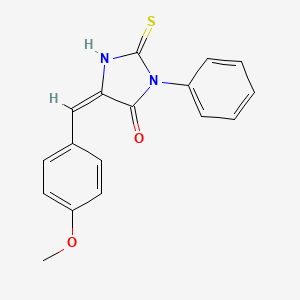![molecular formula C9H9ClF3N3O2 B2679538 Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate CAS No. 287979-04-8](/img/structure/B2679538.png)
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate is a complex organic compound characterized by its unique structural components, including a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethyl ester linked to a hydrazinecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with appropriate substitutions. This can be achieved through various methods such as the Hantzsch pyridine synthesis or cyclization reactions involving suitable precursors.
Introduction of Substituents: The chlorine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be achieved using trifluoromethyl iodide or other trifluoromethylating agents.
Hydrazinecarboxylate Formation: The hydrazinecarboxylate moiety is introduced through the reaction of hydrazine with ethyl chloroformate under controlled conditions to form the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the ester group, potentially converting them into more reduced forms such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Agrochemicals: The compound’s structural features make it a candidate for the development of new pesticides or herbicides.
Material Science: Its unique chemical properties are investigated for use in the synthesis of advanced materials, such as polymers or coatings with specific functionalities.
作用机制
The mechanism by which Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine and trifluoromethyl groups enhance its binding affinity and specificity, while the hydrazinecarboxylate moiety can participate in hydrogen bonding or other interactions, modulating the compound’s activity.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the hydrazinecarboxylate moiety.
Ethyl 2-chloro-3-(trifluoromethyl)benzoate: Similar ester linkage but with a benzene ring instead of pyridine.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains the same pyridine ring but with a carboxylic acid group.
Uniqueness
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate is unique due to the combination of its pyridine ring with specific substituents and the hydrazinecarboxylate moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
ethyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O2/c1-2-18-8(17)16-15-7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHLHYRJLQKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2679455.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2679456.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2679459.png)
![(E)-4-(Dimethylamino)-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-enamide](/img/structure/B2679460.png)
![N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2679464.png)
![1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one](/img/structure/B2679465.png)
![5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine](/img/structure/B2679468.png)


![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)


![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)
